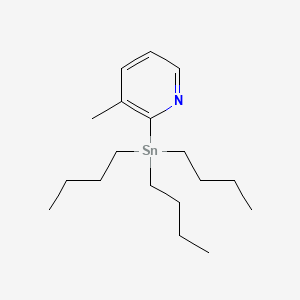

3-Methyl-2-(tributylstannyl)pyridine

描述

Significance of Organometallic Reagents in Synthetic Strategies

Organometallic chemistry, the study of compounds containing metal-carbon bonds, has transformed the field of organic synthesis. solubilityofthings.comnumberanalytics.com These reagents are indispensable for creating complex organic molecules with high precision. numberanalytics.com A key feature of many organometallic compounds is the polarization of the metal-carbon bond, where the carbon atom acts as a nucleophile (a negatively charged or electron-rich species). mt.com This reactivity is harnessed in a multitude of chemical transformations.

The significance of organometallic reagents stems from their ability to:

Facilitate Carbon-Carbon Bond Formation: Reactions like Grignard and Suzuki-Miyaura couplings, which use magnesium and palladium organometallics respectively, are fundamental methods for constructing the carbon skeletons of molecules. solubilityofthings.comacs.org

Enable Functional Group Transformations: They allow for the specific modification of parts of a molecule, which is crucial for tailoring its properties. solubilityofthings.com

Act as Catalysts: Many industrial and laboratory reactions rely on organometallic catalysts to proceed efficiently and selectively, often under mild conditions. solubilityofthings.com

Metals used in these reagents range from main-group metals like lithium and magnesium to transition metals such as palladium, platinum, and tin. mt.comsolubilityofthings.com This diversity allows chemists to select a reagent with the precise reactivity needed for a specific synthetic challenge. solubilityofthings.com

Role of Pyridine (B92270) Scaffolds in Chemical and Material Sciences

Pyridine, a six-membered heterocyclic compound with the formula C₅H₅N, is a cornerstone of modern chemistry. nih.govwikipedia.org It is structurally similar to benzene (B151609) but with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's properties and reactivity.

The pyridine scaffold is valued for several key reasons:

Prevalence in Bioactive Molecules: The pyridine ring is a common feature in a vast number of pharmaceuticals, vitamins, and alkaloids. mdpi.comrsc.orgnih.gov Its presence can enhance the water solubility and pharmacological activity of a drug molecule. nih.govmdpi.com

Versatile Chemical Reactivity: The nitrogen atom makes the pyridine ring electron-deficient, influencing its reactivity in substitution reactions. nih.govwikipedia.org It readily undergoes nucleophilic substitution, particularly at the positions adjacent to the nitrogen (C2 and C6). nih.gov

Coordination Chemistry: The lone pair of electrons on the nitrogen atom allows pyridine to act as a ligand, binding to metal ions to form coordination complexes, which are important in catalysis and materials science. wikipedia.org

These properties make pyridine and its derivatives essential components in drug discovery, agrochemicals, and the development of new materials. nih.govresearchgate.netwm.edu

Overview of Stannyl (B1234572) Pyridines as Versatile Synthetic Intermediates

Stannyl pyridines are organometallic compounds that combine the features of a pyridine ring with an organotin group, typically a trialkylstannyl group like tributyltin. cymitquimica.comnih.gov This combination makes them highly effective intermediates in organic synthesis, primarily through a reaction known as the Stille cross-coupling.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. This reaction is a powerful tool for creating new carbon-carbon bonds. Stannyl pyridines, such as 3-(tributylstannyl)pyridine (B1335939) and 2-(tributylstannyl)pyridine (B98309), serve as the organotin component, allowing for the introduction of a pyridine ring into a target molecule. nih.govfrontierspecialtychemicals.com This method is valued for its tolerance of a wide variety of functional groups in the reacting partners, making it a versatile strategy for synthesizing complex substituted pyridines. researchgate.net

Contextualizing 3-Methyl-2-(tributylstannyl)pyridine within Organotin Chemistry

Organotin chemistry encompasses the study of compounds with at least one tin-carbon bond. wikipedia.org The first organotin compound, diethyltin (B15495199) diiodide, was synthesized in 1849. wikipedia.org These compounds are generally classified by the oxidation state of the tin atom, with tin(IV) derivatives being the most common and stable. wikipedia.org

This compound belongs to the class of tetraorganotin compounds (R₄Sn), where the tin atom is bonded to four organic groups. In this specific case, the tin atom is bonded to three butyl chains and one 3-methylpyridin-2-yl group.

Properties of this compound

| Property | Value | Source |

| CAS Number | 259807-97-1 | nih.govscbt.com |

| Molecular Formula | C₁₈H₃₃NSn | nih.govscbt.com |

| Molecular Weight | 382.17 g/mol | scbt.com |

| IUPAC Name | tributyl(3-methylpyridin-2-yl)stannane | nih.gov |

The synthesis of stannyl pyridines often involves the reaction of a lithiated pyridine with a tributyltin halide (like tributyltin chloride). echemi.com For instance, reacting 2-bromopyridine (B144113) with n-butyllithium generates a lithiated intermediate, which then reacts with tributyltin chloride to yield 2-(tributylstannyl)pyridine. The synthesis of the 3-methyl substituted version follows similar principles, starting from a corresponding halogenated 3-methylpyridine (B133936).

The primary application of this compound is as a building block in Stille cross-coupling reactions. It allows synthetic chemists to introduce the 3-methylpyridine moiety into a larger molecular framework, a valuable step in the construction of complex pharmaceuticals and other functional organic materials.

Structure

2D Structure

属性

IUPAC Name |

tributyl-(3-methylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDWZQDTTVYOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586018 | |

| Record name | 3-Methyl-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-97-1 | |

| Record name | 3-Methyl-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 3 Methyl 2 Tributylstannyl Pyridine

Pathways in Transition Metal-Catalyzed Cross-Coupling Reactions

3-Methyl-2-(tributylstannyl)pyridine is a prominent substrate in Stille cross-coupling reactions, a powerful method for creating C-C bonds. wikipedia.org These reactions are typically catalyzed by palladium complexes and involve a well-defined catalytic cycle. libretexts.orgnumberanalytics.com The general reactivity of 2-pyridylstannanes in these couplings is often robust, leading to high yields in a scalable manner. researchgate.net

The generally accepted mechanism for the Stille reaction, and by extension, reactions involving this compound, proceeds through a catalytic cycle involving a palladium center. wikipedia.org This cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst (1). An organic halide or triflate (2) reacts with the palladium center in an oxidative addition step. This process increases the oxidation state of palladium from Pd(0) to Pd(II) and its coordination number by two, forming a square planar intermediate (3). libretexts.orgwikipedia.org This step is often concerted, involving a three-center transition state. uwindsor.ca

Transmetalation : The organostannane, in this case, this compound (4), then undergoes transmetalation with the Pd(II) complex. libretexts.org In this key step, the organic group from the tin compound (the 3-methylpyridin-2-yl group) replaces the halide on the palladium center. This step can proceed through different mechanisms, with the associative pathway being the most common. wikipedia.org This involves the coordination of the organostannane to the palladium, forming a transient pentavalent species which then eliminates the trialkyltin halide to form the new palladium complex (5). wikipedia.org

Reductive Elimination : The final step is the reductive elimination from intermediate (5), where the two organic groups (R¹ and R²) are coupled to form the final product (7). libretexts.org This process regenerates the Pd(0) catalyst (1), allowing it to re-enter the catalytic cycle. wikipedia.org For reductive elimination to occur, the two groups must be in a cis-orientation to each other on the palladium center. libretexts.orglibretexts.org

Figure 1: Generalized Catalytic Cycle of the Stille Reaction. The cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

Figure 1: Generalized Catalytic Cycle of the Stille Reaction. The cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.The choice of ligands attached to the palladium catalyst plays a critical role in the efficiency and selectivity of the Stille coupling reaction. numberanalytics.com Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the rates of the individual steps in the catalytic cycle. chempedia.info

Electron-rich and Sterically Hindered Ligands : Generally, sterically hindered and electron-rich phosphine (B1218219) ligands are known to accelerate the coupling process. harvard.edu However, the nature of the ligand can also inhibit the rate-limiting transmetalation step if it binds too strongly to the palladium center. harvard.edu

Less Coordinating Ligands : In some cases, using ligands that are less strongly coordinating than triphenylphosphine, such as triphenylarsine, can increase the efficiency of the Stille coupling. This is because a less tightly bound ligand can dissociate more easily, opening a coordination site for the incoming organostannane during the transmetalation step. chempedia.info

Specialized Ligands : For challenging couplings, such as those involving secondary alkyl groups, specialized ligands have been developed. For instance, JackiePhos, a bulky and electron-deficient biarylphosphine ligand, has been shown to be effective in promoting the cross-coupling of secondary alkyl azastannatranes by facilitating the rate-limiting transmetalation step. nih.gov

The effect of different ligands on the yield of a model Stille coupling reaction is demonstrated in the table below.

| Ligand | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Varies | libretexts.org |

| Triphenylarsine (AsPh₃) | Pd₂(dba)₃ / AsPh₃ | Improved efficiency | chempedia.info |

| Tri(2-furyl)phosphine (TFP) | Pd(dba)₂ / TFP | Effective | harvard.edu |

| JackiePhos | Pd₂ (dba)₃ / JackiePhos | Effective for alkyl groups | nih.gov |

The active catalytic species in the Stille reaction is a 14-electron Pd(0) complex, often represented as [PdL₂]. libretexts.org This species is typically generated in situ from a more stable precatalyst, such as Pd(PPh₃)₄ or [Pd₂(dba)₃]. uwindsor.ca For example, when [Pd₂(dba)₃] and PPh₃ are mixed, an equilibrium is established forming [Pd(dba)(PPh₃)₂], which can then generate the active catalyst. uwindsor.ca

The oxidative addition of the organic halide to the [PdL₂] species forms a 16-electron Pd(II) intermediate. libretexts.org The subsequent transmetalation with the organostannane, such as this compound, is often the rate-determining step. The mechanism of this step can be influenced by additives. For instance, the addition of copper(I) iodide (CuI) can significantly increase the reaction rate, which is attributed to its ability to act as a scavenger for free phosphine ligands that might otherwise inhibit the transmetalation by coordinating to the palladium center. harvard.edu

Non-Catalytic Transformations and Their Mechanistic Elucidation

While most frequently used in palladium-catalyzed reactions, organostannanes like this compound can participate in other transformations. Research has shown that related heteroaryl compounds can undergo cross-coupling reactions without the need for a transition metal catalyst. For example, pyridine (B92270) sulfinates, which can be considered analogues to stannylpyridines in cross-coupling, can react with Grignard reagents in the absence of transition metals. tcichemicals.com

Another non-catalytic transformation involves the reaction of pyridines to form δ-tributylstannyl-α,β,γ,δ-unsaturated aldehydes. acs.org This type of reaction proceeds through the formation of a Zincke aldehyde intermediate, demonstrating a pathway for the functionalization of the pyridine ring that does not rely on transition metal catalysis. acs.org The mechanistic elucidation of these reactions often involves detailed spectroscopic and computational studies to understand the reactive intermediates and transition states. semanticscholar.org

Stereochemical Aspects of Reactivity

The stereochemistry of Stille coupling reactions is a critical aspect, particularly when chiral centers are present in the coupling partners. Generally, the configuration of sp²-hybridized carbons, such as in vinyl groups, is retained throughout the reaction sequence, provided that harsh reaction conditions are avoided. wikipedia.org

For sp³-hybridized carbons, the situation can be more complex. However, recent advances have enabled stereoretentive cross-coupling reactions. For instance, studies on the coupling of secondary alkyl azastannatranes with aryl halides have demonstrated that with the appropriate choice of palladium catalyst and ligand, the reaction can proceed with retention of the absolute configuration at the chiral carbon center. nih.gov This high fidelity is achieved by using systems that promote efficient transmetalation without isomerization of the alkyl nucleophile. nih.gov

In reactions of related organotin compounds, such as S-(+)-(3-methylindenyl)trimethylstannane, the stereochemical outcome is explained by an anti-attack of the electrophile with a transfer of the reaction center, following an Sₑ2′ mechanism. researchgate.net This indicates that the approach of the electrophile dictates the stereochemistry of the product. researchgate.net

Reactivity Profiles and Transformational Capabilities

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is the cornerstone of the synthetic applications of 3-Methyl-2-(tributylstannyl)pyridine. wikipedia.org These reactions offer a powerful and reliable method for creating C-C bonds under relatively mild conditions, tolerating a wide array of functional groups. wikipedia.org

The Stille reaction is a widely utilized palladium-catalyzed cross-coupling reaction involving an organotin compound and an organic electrophile. wikipedia.org For organostannanes like this compound, the reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org These reagents are valued for their stability to air and moisture, a significant advantage over other reactive organometallic compounds. wikipedia.org

The Stille coupling of 2-(tributylstannyl)pyridine (B98309) derivatives with various aryl and heteroaryl halides is a well-established method for synthesizing 2-arylpyridines and related biaryl structures. While specific studies focusing solely on the 3-methyl derivative are not extensively detailed in the surveyed literature, the reactivity is expected to be analogous to the closely related and well-documented 2-(tributylstannyl)pyridine. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, in the presence of a phosphine (B1218219) ligand. nih.gov

The coupling is effective with a range of electrophiles, including aryl iodides, bromides, and even chlorides, which are often more challenging substrates. nih.gov The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields. For instance, the use of copper(I) iodide as a co-catalyst can accelerate the reaction rate. researchgate.net The reaction is generally tolerant of various functional groups on both the stannane (B1208499) and the halide partner. nih.gov

Table 1: Representative Stille Coupling of a 2-Pyridylstannane with Aryl Halides This table illustrates the general reactivity of pyridylstannanes in Stille coupling, based on data for the analogous compound 2-(tributylstannyl)pyridine, as specific comprehensive data for the 3-methyl derivative was not found in the search results.

| Electrophile | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | - | CuI | DMF | 80 | High |

| 2-Bromopyridine (B144113) | Pd(dba)₂ | P(t-Bu)₃ | - | Dioxane | 100 | Good |

| 4-Chloroanisole | Pd₂(dba)₃ | XPhos | CsF | Dioxane | 100 | Moderate |

Data is illustrative and compiled from general principles of Stille reactions and data on analogous compounds. nih.govresearchgate.net

Enol triflates are excellent electrophiles in palladium-catalyzed coupling reactions due to the high reactivity of the triflate leaving group. lookchem.com The Stille coupling of organostannanes with enol triflates provides a powerful route to synthesize substituted alkenes. lookchem.com This reaction allows for the regioselective formation of C-C bonds, as enol triflates can be prepared with high regioselectivity from the corresponding ketones. lookchem.com

While the literature provides extensive details on the coupling of various organostannanes with enol triflates, specific examples employing this compound were not identified in the search results. lookchem.comorganic-chemistry.org The general transformation involves the reaction of the organostannane with the enol triflate in the presence of a palladium catalyst and typically requires an additive like lithium chloride to facilitate the transmetalation step. lookchem.com

Table 2: General Reaction Scheme for Stille Coupling with Enol Triflates

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | Enol Triflate | Pd(0) complex | Ligand, Additive (e.g., LiCl), Solvent, Heat | 2-(Alkenyl)-3-methylpyridine |

This represents a generalized, expected reaction. Specific documented examples for this compound are not available in the searched literature. lookchem.com

Carbonylative Stille coupling is a variation where carbon monoxide is incorporated during the reaction to form ketones. This process involves the insertion of CO into the palladium-aryl or -vinyl bond after oxidative addition, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone product. frontierspecialtychemicals.com

Research on the analogous 2-(tributylstannyl)pyridine has shown its successful application in carbonylative couplings with aryl triflates, providing a direct route to aryl pyridyl ketones. frontierspecialtychemicals.com These reactions are typically carried out under an atmosphere of carbon monoxide using a palladium catalyst. frontierspecialtychemicals.comresearchgate.net No specific examples for the carbonylative cross-coupling of this compound were found, but its reactivity is anticipated to be similar.

Table 3: Representative Carbonylative Stille Coupling of 2-(Tributylstannyl)pyridine

| Electrophile | Stannane | Catalyst | Conditions | Product | Yield (%) |

| Phenyl triflate | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | LiCl, CO (1 atm), THF, 50°C | Phenyl(pyridin-2-yl)methanone | 75 |

Data based on the reported coupling of the analogous compound 2-(tributylstannyl)pyridine. frontierspecialtychemicals.com

Beyond the Stille reaction, organostannanes can participate in other palladium-mediated transformations. However, the primary and most extensively documented role for 2-pyridylstannane derivatives in palladium catalysis is as a nucleophilic partner in Stille-type cross-couplings. wikipedia.orgfrontierspecialtychemicals.com The search of available literature did not yield specific examples of other palladium-mediated processes, such as Heck-type reactions or C-H activation couplings, originating directly from this compound.

Stille Cross-Coupling Reactions for C-C Bond Formation

Copper-Mediated Cross-Coupling Reactions

In addition to palladium, copper can also mediate the cross-coupling of organostannanes. These reactions offer an alternative pathway for C-C bond formation and can sometimes provide complementary reactivity to palladium-catalyzed methods. elsevierpure.com A key advantage of some copper-mediated protocols is their ability to proceed under very mild conditions, often at or below room temperature. frontierspecialtychemicals.com

Research by Liebeskind and colleagues demonstrated that stoichiometric amounts of copper(I) salts can mediate the cross-coupling of various organostannanes, including 2-(tributylstannyl)pyridine, with organic iodides. frontierspecialtychemicals.com This transformation is believed to proceed via a tin-copper transmetalation step to generate an organocopper intermediate, which then couples with the electrophile. elsevierpure.com While these studies did not specifically report on the 3-methyl derivative, the underlying mechanism suggests that this compound would be a viable substrate for such transformations.

Table 4: Representative Copper-Mediated Coupling of 2-(Tributylstannyl)pyridine

| Electrophile | Stannane | Copper Source | Solvent | Temp (°C) | Product | Yield (%) |

| 4-Iodoanisole | 2-(Tributylstannyl)pyridine | CuI | NMP | 25 | 2-(4-Methoxyphenyl)pyridine | 90 |

Data based on the reported coupling of the analogous compound 2-(tributylstannyl)pyridine in a copper-mediated reaction. frontierspecialtychemicals.com

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Ring

The pyridine ring in this compound possesses a unique electronic landscape that dictates its reactivity towards electrophiles and nucleophiles. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution. youtube.comclockss.org Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. youtube.comchemrxiv.orgresearchgate.netsci-hub.sentu.edu.sg

Research into the direct electrophilic substitution on the pyridine ring of this compound is not extensively documented in readily available literature. However, based on the general principles of pyridine chemistry, any electrophilic attack would be expected to occur at the positions less deactivated by the nitrogen atom, which are the 3- and 5-positions. The presence of the methyl group at the 3-position would further influence the regioselectivity of such reactions.

On the other hand, nucleophilic aromatic substitution (SNAr) on related halopyridines is a well-established process. chemrxiv.orgresearchgate.netsci-hub.se While the tributylstannyl group is not a typical leaving group for SNAr, its conversion to a halide, such as an iodide, opens up pathways for nucleophilic substitution. For instance, 2-halopyridines can react with various nucleophiles, including amines and thiolates, to yield substituted pyridines. chemrxiv.orgsci-hub.se The reaction of 2-halopyridines with nucleophiles often requires elevated temperatures, but the presence of activating groups can facilitate the reaction. chemrxiv.org

Functional Group Interconversions Involving the Tributylstannyl Moiety

The tributylstannyl group at the 2-position of the pyridine ring is the primary site of reactivity for functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions and transmetalation.

One of the most significant transformations of the tributylstannyl moiety is its replacement with a halogen, a process known as halodestannylation. Specifically, iododestannylation is a common and efficient method to convert organostannanes into the corresponding organoiodides. This transformation can be achieved using molecular iodine (I₂) as the electrophilic iodine source. guidechem.com The resulting 2-iodo-3-methylpyridine (B1296433) is a valuable intermediate for further synthetic manipulations, including cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. guidechem.com

The following table summarizes a representative iododestannylation reaction for a related compound, illustrating the general conditions that would be applicable to this compound.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Iododestannylation | I₂, THF | 2-Iodo-3-methylpyridine | 88% | guidechem.com |

Another crucial reaction involving the tributylstannyl group is its transmetalation with organolithium reagents. This process involves the exchange of the tin moiety with lithium, generating a highly reactive organolithium species. This lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 2-position of the pyridine ring. clockss.orgmdpi.com This lithiation-trapping sequence provides a powerful tool for the synthesis of diverse 2-substituted 3-methylpyridines. clockss.orgnih.gov

The primary application of this compound remains the Stille cross-coupling reaction. frontierspecialtychemicals.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the organostannane with various organic electrophiles, such as aryl, vinyl, or acyl halides and triflates. youtube.comfrontierspecialtychemicals.com The reaction is highly valued for its tolerance of a wide range of functional groups. youtube.com

Below is a table showcasing typical Stille coupling reactions involving pyridylstannanes with different coupling partners.

| Stannane | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 2-(Tributylstannyl)pyridine | Aryl Halide | Pd(PPh₃)₄ | 2-Arylpyridine | frontierspecialtychemicals.com |

| 2-(Tributylstannyl)pyridine | Acyl Chloride | PdCl₂(PPh₃)₂ | 2-Acylpyridine | frontierspecialtychemicals.com |

Applications of 3 Methyl 2 Tributylstannyl Pyridine As a Synthetic Building Block

Construction of Substituted Pyridine (B92270) Derivatives

The pyridine nucleus is a fundamental heterocyclic scaffold found in a vast array of functional molecules. nih.govnih.gov The ability to selectively introduce substituents onto this ring is paramount for tuning the chemical and physical properties of the final product. 3-Methyl-2-(tributylstannyl)pyridine is an effective tool for achieving this, allowing for the precise installation of the 3-methylpyridine (B133936) group.

One of the key applications of this stannane (B1208499) reagent is in the assembly of nitrogen-rich compounds like polypyridines. These complex systems, composed of multiple interconnected pyridine rings, are of significant interest in materials science and coordination chemistry. Through iterative Stille coupling reactions, this compound can be coupled with dihalo-pyridines or other heterocyclic halides to construct extended, well-defined polyheterocyclic structures. The reaction conditions for these transformations are often optimized to achieve high yields, demonstrating the efficiency of this building block in creating diverse nitrogen-containing frameworks.

Table 1: Representative Coupling Reaction for Polyheterocycle Synthesis

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|

This table illustrates a generalized reaction scheme based on reported data.

Pyridine and its derivatives are classic ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The electronic properties and geometry of these complexes can be finely tuned by modifying the substituents on the pyridine ring. This compound provides a synthetic route to specialized pyridine-containing ligands.

Research has demonstrated the synthesis of complex ligand frameworks incorporating the 3-methyl-pyridine unit. For instance, related synthetic strategies involve the lithiation of 2-bromo-3-methylpyridine (B184072) followed by reaction with a metal halide like MeAlCl₂ to produce elaborate heterometallic ligand complexes. unizar.es The use of this compound in a Stille coupling offers an alternative, often milder, pathway to attach the 3-methyl-pyridin-2-yl group to other chelating fragments, thereby creating novel mono- or polydentate ligands for catalysis or materials applications. wikipedia.orgunizar.es A related compound, 2-(tributylstannyl)pyridine (B98309), is used as a building block in the synthesis of 2-pyridylazaazulene, a bidentate ligand, showcasing the utility of this chemical class in ligand synthesis. sigmaaldrich.com

Precursor in Natural Product Synthesis and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products. nih.gov Its ability to act as a hydrogen bond acceptor and its specific steric and electronic profile contribute to its frequent role in molecular recognition at biological targets. nih.govnih.gov

This compound is explicitly identified as a pharmaceutical intermediate. fishersci.com Its function is to facilitate the construction of more complex molecules that are steps along the path to a final active pharmaceutical ingredient (API). fishersci.com The reactivity of the stannyl (B1234572) group allows for its incorporation into lead compounds during the drug discovery process. For example, derivatives synthesized using this intermediate have been investigated for their potential anti-cancer properties, highlighting its role in the development of new therapeutic candidates.

The development of new medicines often relies on the ability to synthesize a wide variety of analogues of a hit compound to establish a structure-activity relationship (SAR). This compound is a key tool in this process, providing a reliable method for accessing molecules that contain the 3-methylpyridine core. This structural unit is found in various bioactive compounds, and the ability to easily incorporate it is valuable for medicinal chemists. nih.govnih.gov The synthesis of novel pyridine derivatives is a major focus of research aimed at discovering new entities with anticancer, antimicrobial, or other therapeutic effects. researchgate.net

Contributions to Material Science and Supramolecular Chemistry

The applications of this compound extend beyond pharmaceuticals into the realm of material science. The electronic properties of the pyridine ring make it an attractive component for functional organic materials.

The compound has been utilized in the synthesis of π-conjugated oligomers, which are of interest for photovoltaic applications. The incorporation of the pyridine unit can influence the material's optical and electronic characteristics, such as light absorption and charge transport. Furthermore, the tributylstannyl group can improve the solubility and processability of these oligomers, which is crucial for fabricating devices like organic solar cells or OLEDs. acrospharmatech.com Research into materials synthesized with this compound has shown strong absorption in the visible spectrum, a critical feature for efficient light harvesting.

Table 2: Applications in Material Science

| Application Area | Material Type | Function of Pyridine Unit | Reference |

|---|---|---|---|

| Photovoltaics | π-conjugated oligomers | Tune optical/electronic properties | |

| Electronics | Polypyridines | Form nitrogen-rich conductive frameworks |

Advanced Spectroscopic and Structural Characterization Techniques for Organostannyl Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organostannyl pyridines in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of various nuclei, detailed information about the molecular framework and the electronic environment of the atoms can be obtained.

Proton (¹H) and Carbon (¹³C) NMR

Proton and carbon NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. For 2-(tributylstannyl)pyridine (B98309), a close analogue of the title compound, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for both the pyridine (B92270) ring and the tributyltin moiety. rsc.org The protons on the pyridine ring appear in the aromatic region, while the protons of the butyl groups are observed in the aliphatic region. rsc.org The integration of these signals confirms the number of protons in each environment.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous 2-(Tributylstannyl)pyridines in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-(Tributylstannyl)pyridine | 8.73 (d, 1H), 7.44-7.51 (m, 1H), 7.39 (d, 1H), 7.02-7.17 (m, 1H), 1.45-1.64 (m, 6H), 1.25-1.39 (m, 6H), 1.01-1.20 (m, 6H), 0.87 (t, 9H) | 174.07, 150.51, 133.22, 132.34, 121.96, 29.06, 27.33, 13.67, 9.73 |

| 2-Methyl-6-(tributylstannyl)pyridine | Not explicitly provided, but analogous signals are expected with shifts influenced by the methyl group. | Not explicitly provided, but analogous signals are expected with shifts influenced by the methyl group. |

Data for 2-(Tributylstannyl)pyridine is sourced from a supplementary information file. rsc.org

Tin (¹¹⁹Sn) NMR Spectroscopy for Coordination Environment Elucidation

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the electronic environment of the tin atom. northwestern.eduhuji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents attached to it and its coordination number. northwestern.edursc.org For tetraorganotin compounds like 3-Methyl-2-(tributylstannyl)pyridine, the ¹¹⁹Sn chemical shifts typically appear in a specific range. huji.ac.il

In the case of 2-(tributylstannyl)pyridine, the ¹¹⁹Sn NMR spectrum in CDCl₃ shows a resonance at -63.43 ppm. rsc.org This chemical shift is indicative of a tetracoordinate tin atom. The coordination of a Lewis base, such as the nitrogen atom of the pyridine ring, to the tin center would result in a significant upfield shift of the ¹¹⁹Sn resonance, reflecting an increase in the coordination number of the tin atom. The presence of a methyl group at the 3-position is expected to have a minor electronic effect on the ¹¹⁹Sn chemical shift compared to the parent 2-(tributylstannyl)pyridine.

Table 2: ¹¹⁹Sn NMR Chemical Shifts for Various Organostannyl Pyridines in CDCl₃

| Compound | ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|

| 2-(Tributylstannyl)pyridine | -63.43 |

| Tributyl(thien-2-yl)stannane | -39.75 |

| 4-Trifluoromethylphenyl(tributyl)stannane | -40.72 |

Data is sourced from a supplementary information file. rsc.org

X-ray Crystallographic Studies of Analogous Organotin-Pyridine Complexes

Analysis of Coordination Geometries Around the Tin Center

The coordination geometry around the tin atom in organostannyl pyridines is a key structural feature. In the absence of coordination, the tin center in tributylstannyl derivatives adopts a tetrahedral geometry. However, upon coordination with the pyridine nitrogen, the geometry can change to trigonal bipyramidal (five-coordinate) or octahedral (six-coordinate). The specific geometry adopted depends on factors such as the steric bulk of the substituents on both the tin and the pyridine, as well as crystal packing forces. The analysis of bond angles around the tin atom, such as the C-Sn-C and C-Sn-N angles, provides a quantitative measure of the distortion from ideal geometries.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. nih.gov

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 382.17 g/mol . scbt.com Electron impact (EI) ionization is a common method used for volatile organometallic compounds. Under EI conditions, the molecule is ionized to form a radical cation (M⁺˙), which can then undergo fragmentation.

The fragmentation pattern provides a "fingerprint" of the molecule. slideshare.net For tributyltin compounds, a characteristic fragmentation pathway involves the successive loss of butyl radicals (C₄H₉•), leading to a series of fragment ions. libretexts.org The cleavage of the tin-carbon bond is a common fragmentation pathway. whitman.edu The presence of the pyridine ring introduces additional fragmentation possibilities, such as cleavage of the C-C bonds within the ring or loss of the entire pyridyl moiety. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Predicted Major Fragmentation Pathways for this compound

| Fragmentation | Description |

|---|---|

| Loss of a butyl radical | [M - C₄H₉]⁺ |

| Loss of two butyl radicals | [M - 2(C₄H₉)]⁺ |

| Loss of three butyl radicals | [M - 3(C₄H₉)]⁺ |

| Cleavage of the Sn-pyridine bond | [C₆H₆N]⁺ and [Sn(C₄H₉)₃]⁺ |

These are predicted fragmentation patterns based on the general behavior of organotin compounds in mass spectrometry.

Recent Advances and Future Research Directions

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organotin compounds, aiming to mitigate their environmental impact. chemistryjournals.netpaperpublications.org Research in this area focuses on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. nih.gov

Key strategies for greener synthesis of stannyl (B1234572) pyridines include:

Safer Solvents and Conditions: Efforts are being made to replace traditional hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. chemistryjournals.net Conducting reactions at ambient temperature and pressure, potentially assisted by methods like microwave irradiation, also contributes to a more sustainable process by minimizing energy consumption. paperpublications.orgnih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby preventing waste. paperpublications.org This involves exploring alternative reaction pathways that avoid the use of protecting groups or stoichiometric reagents.

Table 1: Comparison of Synthetic Approaches for Organostannanes

| Parameter | Traditional Synthesis | Greener/Sustainable Synthesis |

|---|---|---|

| Tin Reagent Stoichiometry | Stoichiometric or in excess | Catalytic amounts with in-situ recycling nih.gov |

| Solvents | Anhydrous, hazardous organic solvents (e.g., THF, Toluene) | Water, ethanol, ionic liquids, or solvent-free conditions chemistryjournals.netnih.gov |

| Energy Input | Often requires high temperatures (≥100°C) for extended periods researchgate.netorganicreactions.org | Ambient temperature/pressure, microwave-assisted synthesis paperpublications.orgnih.gov |

| Byproducts | Stoichiometric toxic organotin halides | Significantly reduced tin waste; byproducts are ideally benign |

Future research will likely focus on developing robust, scalable, and economically viable catalytic systems that eliminate the need for stoichiometric tin, as well as exploring biosynthesis routes using microorganisms as natural chemical factories. nih.gov

Exploration of Novel Catalytic Systems for Stannyl Pyridine (B92270) Transformations

The Stille reaction, the cornerstone of 3-Methyl-2-(tributylstannyl)pyridine's application, is driven by a palladium catalyst. Research has evolved from first-generation catalysts to highly sophisticated systems designed for greater efficiency, broader substrate scope, and milder reaction conditions. core.ac.uklibretexts.org

Recent developments include:

Advanced Ligand Systems: The performance of palladium catalysts is heavily dependent on the supporting ligands. The development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has led to catalysts with enhanced activity, allowing for lower catalyst loadings and shorter reaction times. core.ac.ukresearchgate.net

Bimetallic Catalysis: The addition of copper(I) salts as co-catalysts is a well-known strategy to accelerate the transmetalation step, often allowing reactions to proceed at or below room temperature. organic-chemistry.orgorganicreactions.org More recent studies explore other bimetallic systems, such as CuPd alloys, which can offer synergistic effects. researchgate.netmdpi.com

Photocatalytic and Biocatalytic Systems: Emerging frontiers include the use of light to drive the catalytic cycle. Photocatalytic Stille coupling using systems like CuPd alloy-doped TiO₂ under visible light has been demonstrated. mdpi.com Furthermore, biomimetic approaches, such as using peptide-functionalized palladium nanoparticles, offer a pathway to catalysis in aqueous media at room temperature, representing a significant step towards green catalytic systems. nih.gov

Table 2: Evolution of Catalytic Systems for Stille Coupling

| Catalytic System | Example Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Traditional Palladium | Pd(PPh₃)₄ | Well-established, commercially available. | libretexts.org |

| Copper(I) Co-catalysis | Pd(OAc)₂ / CuI | Accelerates transmetalation, allows for milder conditions. | organic-chemistry.orgorganicreactions.org |

| Advanced Ligands | Pd₂ (dba)₃ with bulky phosphine ligands | High turnover numbers, broad functional group tolerance. | core.ac.uk |

| Heterogeneous Catalysts | CuPd alloy on TiO₂ support | Easy recovery and recycling, operates under visible light. | mdpi.com |

| Biocatalysis | Peptide-functionalized Pd nanoparticles | Operates in aqueous solution at room temperature, environmentally benign. | nih.gov |

Future work will continue to push the boundaries of catalyst design, seeking systems that are cheaper, more robust, and capable of performing challenging couplings under increasingly mild and sustainable conditions.

Expansion of Synthetic Applications in Complex Molecular Architecture Construction

This compound serves as a key "building block" for introducing the 3-methylpyridine (B133936) moiety into larger, more complex molecules. chemscene.comwhiterose.ac.uk Its stability and functional group tolerance make the Stille reaction a preferred method, particularly in the later stages of synthesizing intricate natural products and pharmaceuticals. researchgate.netorganicreactions.org

Applications include:

Natural Product Synthesis: The mildness of the Stille reaction allows for its use in the presence of sensitive functional groups, making it invaluable for the total synthesis of complex bioactive molecules. organicreactions.orgacs.org The 3-methylpyridine unit is a common feature in various alkaloid skeletons.

Medicinal Chemistry: The ability to rapidly generate analogues by coupling the stannyl pyridine with various aryl or heteroaryl halides is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies. whiterose.ac.uk

Supramolecular Chemistry: The Stille reaction is used to construct sophisticated molecular machines and other supramolecular structures where precise arrangement of aromatic units is required. researchgate.net

The future in this area points towards integration into automated synthesis platforms, allowing for the rapid generation of compound libraries for high-throughput screening. whiterose.ac.uk The development of one-pot, multi-step reaction sequences involving the initial formation of the stannane (B1208499) followed by in-situ coupling will further streamline the construction of complex architectures. researchgate.netnih.gov

Advanced Studies on Reactivity, Selectivity, and Mechanism in Specific Reactions

A deeper understanding of the Stille reaction mechanism is crucial for controlling its outcome and overcoming limitations. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, detailed experimental and theoretical studies have revealed a more complex picture. core.ac.uk

Key areas of advanced study include:

Transmetalation Step: This is often the rate-limiting step. Research focuses on how factors like the choice of ligand, solvent, and additives (e.g., copper salts) influence the kinetics and mechanism (which can follow cyclic, open, or ionic pathways). core.ac.uk

Ligand Effects: The steric and electronic properties of the phosphine ligands on the palladium center are critical. Bulky ligands can promote reductive elimination and prevent catalyst deactivation, while specific ligand choices can influence which group is transferred from the tin atom.

Side Reactions: A common side reaction is the homocoupling of the organostannane. wikipedia.org Mechanistic studies help to elucidate the conditions that favor the desired cross-coupling over this unproductive pathway.

Future research will likely employ advanced spectroscopic techniques and kinetic analysis to further dissect the competing catalytic cycles. Understanding these subtleties will enable more rational catalyst and reaction design, leading to higher selectivity and yields for challenging transformations.

Computational Chemistry in Predicting and Understanding Undiscovered Reactivity

Computational chemistry has become an indispensable tool for investigating organometallic reaction mechanisms. escholarship.org Methods like Density Functional Theory (DFT) provide detailed insights into the energetics and structures of intermediates and transition states, complementing experimental findings. nih.govacs.org

Contributions of computational studies:

Mechanism Elucidation: DFT calculations can map out the potential energy surfaces for the entire catalytic cycle of the Stille reaction, helping to identify the most favorable pathway and the origins of observed selectivity. core.ac.uk

Reactivity Prediction: These studies can rationalize the enhanced nucleophilicity of hypercoordinated tin species, where a ligand coordinates to the tin atom, making the transferable group more reactive. acs.orgresearchgate.net This understanding can guide the development of new reaction conditions.

Dynamic Effects: For reactions with very low energy barriers, traditional transition state theory may not be sufficient. Ab initio molecular dynamics (AIMD) simulations can be used to model the reaction trajectory after the transition state, explaining product ratios that are determined by dynamic effects rather than just thermodynamics. escholarship.org

The future of computational chemistry in this field lies in its predictive power. By accurately modeling the reactivity of compounds like this compound with various partners and catalysts, it will be possible to screen for optimal reaction conditions in silico, accelerating the discovery of new reactions and applications. escholarship.org

Integration into Advanced Functional Materials

The pyridine nucleus, with its unique electronic properties, is a valuable component in materials for optoelectronic applications. This compound is an important monomer for synthesizing these materials via Stille polycondensation. rsc.orgwiley-vch.de

Key applications include:

Conjugated Polymers for OLEDs: The Stille coupling is a powerful method for creating well-defined alternating copolymers. rsc.org By polymerizing stannyl pyridines with other aromatic building blocks, polymers with tailored photophysical properties can be synthesized.

Hole-Transporting Materials (HTMs): Pyridine-containing materials have been investigated as efficient HTMs in Organic Light-Emitting Diodes (OLEDs). acs.org The incorporation of pyridine units can result in suitable HOMO energy levels for efficient hole injection from the anode, as well as good thermal stability, which are desirable for device performance and longevity. nih.govnih.gov

Sensors and Bioimaging: The fluorescence of conjugated polymers containing pyridine units can be sensitive to environmental factors like pH or the presence of metal cations, making them candidates for chemical sensors. sigmaaldrich.com

Future research will focus on designing and synthesizing novel polymers and small molecules based on this compound to fine-tune their electronic properties, enhance device efficiency and stability, and explore new applications in areas like organic photovoltaics and flexible electronics. wiley-vch.dersc.org

常见问题

Q. What are the optimal storage conditions for 3-Methyl-2-(tributylstannyl)pyridine to ensure stability?

The pure compound should be stored at 2–8°C in its original container under an inert atmosphere. Stock solutions prepared in solvents like DMSO should be aliquoted and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) to avoid repeated freeze-thaw cycles, which can degrade the compound .

Q. How should researchers prepare stock solutions of this compound for experimental use?

Select solvents compatible with the compound’s solubility (e.g., DMSO). Heat the mixture to 37°C and sonicate to enhance dissolution. Prepare aliquots to minimize thawing cycles. For example, a 10 mM solution can be prepared by dissolving 3.82 mg (MW: 382.16 g/mol) in 1 mL of solvent .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via Stille coupling precursors. For example, tributyltin reagents react with halogenated pyridine derivatives (e.g., 3-methyl-2-bromopyridine) under palladium catalysis. Reaction conditions often involve anhydrous solvents, inert atmospheres, and temperatures between 60–100°C .

Q. Which analytical techniques are recommended for characterizing this compound?

Use NMR (¹H, ¹³C, and ¹¹⁹Sn) to confirm structure and purity. HPLC (>98% purity) and mass spectrometry (e.g., ESI-MS) are critical for quality control. Cross-reference CAS-specific spectral libraries for validation .

Q. What safety precautions are necessary when handling this compound?

Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Toxicity data for analogous stannyl compounds indicate potential neurotoxic and immunotoxic effects .

Advanced Research Questions

Q. How does the methyl substituent influence the reactivity of this compound in Stille couplings?

The methyl group introduces steric hindrance, which can slow transmetallation steps but improve regioselectivity. Electronic effects (e.g., electron donation) may stabilize transition states in palladium-catalyzed couplings. Comparative studies with non-methylated analogs (e.g., 2-tributylstannylpyridine) show differences in coupling efficiency and byproduct formation .

Q. What strategies mitigate decomposition of this compound in cross-coupling reactions?

Use rigorously anhydrous conditions and degassed solvents to prevent hydrolysis or oxidation. Additives like LiCl or Cu(I) diphenylphosphinate can stabilize reactive intermediates. Monitor reaction progress via TLC or GC-MS to optimize time and temperature (e.g., 60–90°C for 12–24 hours) .

Q. Can this compound act as a Lewis acid catalyst in organic synthesis?

Yes, the tin center can accept electrons, enabling catalytic roles in bond-forming reactions (e.g., carbonylative couplings). Its pyridine moiety also facilitates hydrogen bonding, stabilizing intermediates in asymmetric syntheses. Applications include peptide coupling and polymer synthesis .

Q. How does the compound perform in enantioselective transformations compared to other organotin reagents?

Rhodium or copper catalysts paired with chiral ligands (e.g., BINAP) enhance enantioselectivity. For example, in asymmetric arylations, the methyl group improves steric control, yielding enantiomeric excess (ee) >90% in some cases. Contrast with bulkier stannyl reagents, which may reduce reaction rates .

Q. What are the challenges in scaling up reactions involving this compound?

Key issues include tin waste management and purification of stannyl byproducts. Employ column chromatography or distillation for separation. For industrial relevance, explore greener alternatives (e.g., flow chemistry) to reduce solvent use and improve safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。